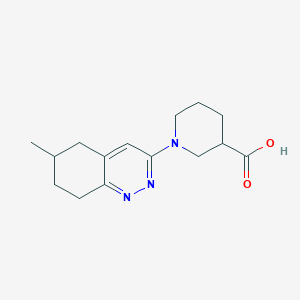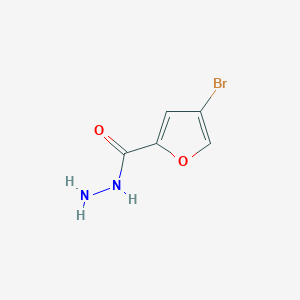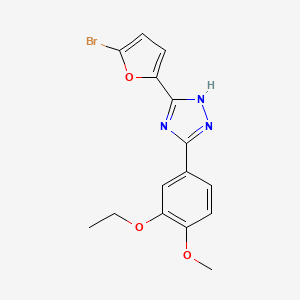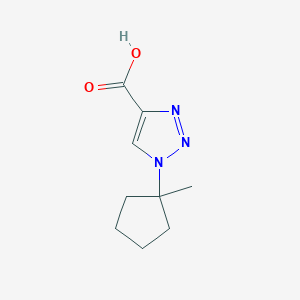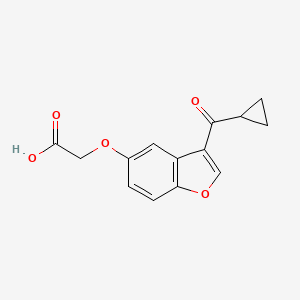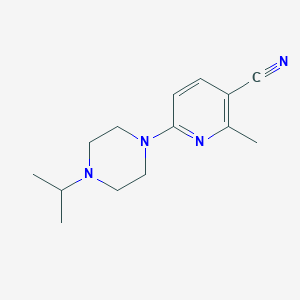
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a methylpyridine moietyThe pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as amination and cyclization . Industrial production methods may involve optimizing these reactions to increase yield and purity, often using advanced techniques and equipment.
Analyse Chemischer Reaktionen
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with specific biological targets. The pyrrolidine ring’s unique properties, such as its non-planarity and stereogenicity, make it a valuable scaffold for drug design . Additionally, this compound is used in the development of new materials and catalysts in the industry .
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enantioselective proteins, leading to different biological effects depending on the spatial orientation of substituents. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of the pyrrolidine ring and the methylpyridine moiety in this compound provides distinct properties that can be advantageous in specific applications .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-8-11(5-6-13-9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
ONKJTTOMVVIQDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2CCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


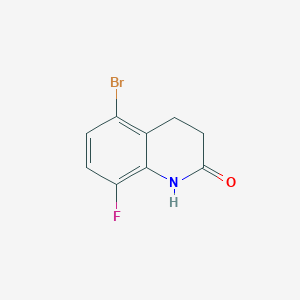


![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
